molecular formula C18H15N3O3 B8279028 3-(5-amino-4-benzoyl-1H-pyrazol-1-yl)-4-methylbenzoic acid

3-(5-amino-4-benzoyl-1H-pyrazol-1-yl)-4-methylbenzoic acid

Cat. No.: B8279028
M. Wt: 321.3 g/mol
InChI Key: VTWKMMRTCFYHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the benzoyl group: The pyrazole intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.

    Amino group introduction: Nitration of the benzoyl-pyrazole intermediate followed by reduction can introduce the amino group.

    Attachment to the benzoic acid moiety: The final step involves coupling the substituted pyrazole with 4-methyl-benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(5-nitro-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid.

    Reduction: 3-(5-amino-4-benzyl-pyrazol-1-yl)-4-methyl-benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-4-benzoyl-pyrazol-1-yl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.

    3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-chloro-benzoic acid: Contains a chloro group instead of a methyl group.

    3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-ethyl-benzoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of the methyl group in 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3-(5-amino-4-benzoylpyrazol-1-yl)-4-methylbenzoic acid

InChI

InChI=1S/C18H15N3O3/c1-11-7-8-13(18(23)24)9-15(11)21-17(19)14(10-20-21)16(22)12-5-3-2-4-6-12/h2-10H,19H2,1H3,(H,23,24)

InChI Key

VTWKMMRTCFYHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=N2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydrazino-4-methyl-benzoic acid hydrochloride 2 (242 mg, 1.19 mmol, 1.0 eq) in 25 mL of ethanol was added 2-benzoyl-3-phenylamino-acrylonitrile 4 (296 mg, 1.19 mmol, 1.0 eq, preparation: Grothasu, Davis, J. Am. Chem. Soc., 58, 1334 (1936)) and triethylamine (161 μL, 1.19 mmol, 1.0 eq) and the mixture was heated to 65° C. All solids dissolved when temperature reached 65° C. After three hours, LC-MS indicates consumption of the hydrazine. The solids were filtered to provide 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid 5 (95 mg, 25%) as a beige solid: HPLC (4 minute gradient) tR 2.10 min;
Quantity
242 mg
Type
reactant
Reaction Step One
Name
2-benzoyl-3-phenylamino-acrylonitrile
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
161 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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